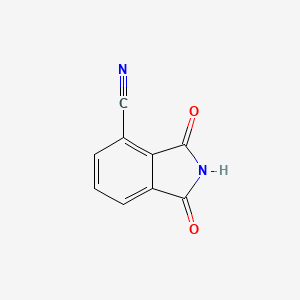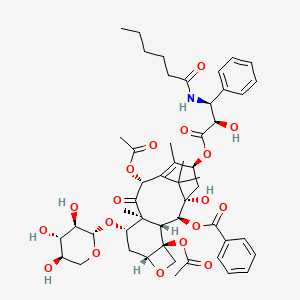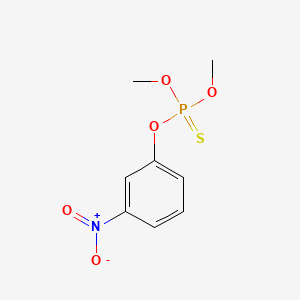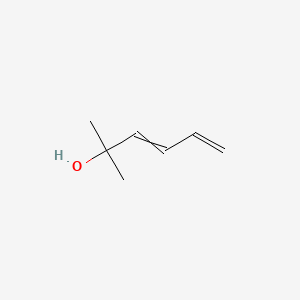
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile is a heterocyclic compound characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3, and a nitrile group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced isoindoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include a wide range of substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its ability to undergo electrophilic and nucleophilic substitution reactions allows it to interact with a wide range of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: Similar in structure but with a carboxylic acid group at position 5 instead of a nitrile group.
2,2’-Oxybis(1,3-dihydro-1,3-dioxo-2H-isoindole-5,2-diyl)bis[(S)-4-methylpentanoic acid]: A more complex derivative with additional functional groups and a different substitution pattern.
Uniqueness
The presence of the nitrile group at position 4 allows for unique interactions and reactions that are not possible with other similar compounds .
Propiedades
Número CAS |
773-71-7 |
|---|---|
Fórmula molecular |
C9H4N2O2 |
Peso molecular |
172.14 g/mol |
Nombre IUPAC |
1,3-dioxoisoindole-4-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-2-1-3-6-7(5)9(13)11-8(6)12/h1-3H,(H,11,12,13) |
Clave InChI |
OXXNNGQRVFMKLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=O)NC2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)


![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)






